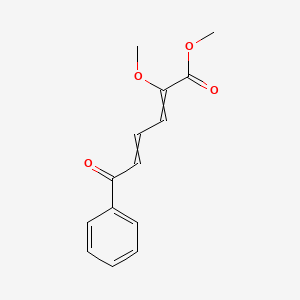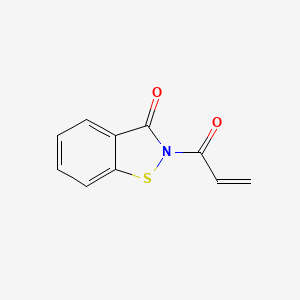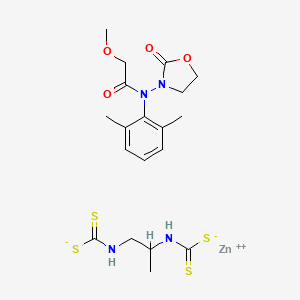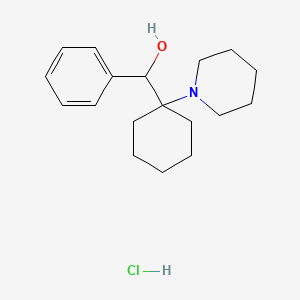
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is also known by other names such as alpha-(1-Piperidino)cyclohexylbenzyl alcohol hydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride typically involves the reaction of cyclohexanemethanol with alpha-phenyl-1-piperidino. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups onto the piperidine ring .
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is unique due to its specific structure, which combines a cyclohexane ring, a phenyl group, and a piperidine ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
101564-32-3 |
|---|---|
Fórmula molecular |
C18H28ClNO |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
phenyl-(1-piperidin-1-ylcyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c20-17(16-10-4-1-5-11-16)18(12-6-2-7-13-18)19-14-8-3-9-15-19;/h1,4-5,10-11,17,20H,2-3,6-9,12-15H2;1H |
Clave InChI |
WORBSBBQKPBXNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

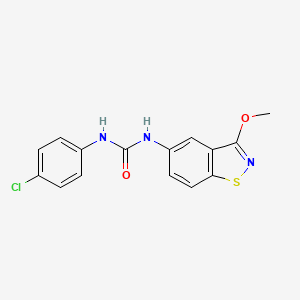
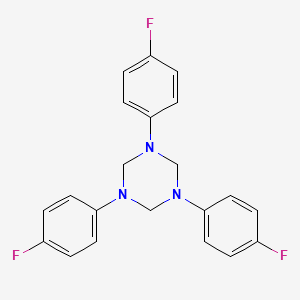
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
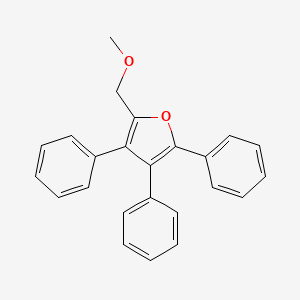
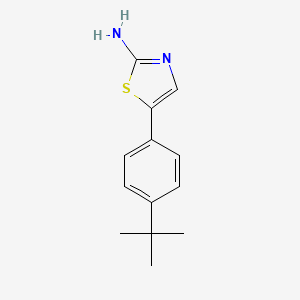
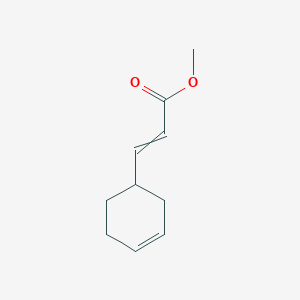
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
